molecular formula C16H12N2O4 B13996889 3-(4-Hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile CAS No. 2900-76-7

3-(4-Hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile

Cat. No.: B13996889
CAS No.: 2900-76-7
M. Wt: 296.28 g/mol
InChI Key: PTCJOUIYZWHSJX-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile is an organic compound that features both phenolic and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 4-hydroxy-3-methoxybenzaldehyde and 4-nitrobenzaldehyde.

    Condensation Reaction: These aldehydes undergo a condensation reaction with malononitrile in the presence of a base such as piperidine or pyridine.

    Reaction Conditions: The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C).

Industrial Production Methods

While specific industrial methods for this compound are not well-documented, similar compounds are often produced using scalable batch or continuous flow processes. These methods ensure high yield and purity, essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group can undergo oxidation to form quinones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron filings in acidic medium.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Halogenated phenols.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine

    Pharmacological Studies: Investigated for potential anti-inflammatory, antimicrobial, and anticancer properties.

    Biochemical Research: Used in studies involving enzyme interactions and metabolic pathways.

Industry

    Materials Science:

    Agriculture: Investigated for use in agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile depends on its specific application:

    Pharmacological Action: May involve interaction with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways.

    Catalytic Action: Acts as a catalyst or intermediate in chemical reactions, facilitating the transformation of substrates into products.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid: Similar structure but lacks the nitro group.

    4-Hydroxy-3-methoxybenzaldehyde: A precursor in the synthesis of the target compound.

    4-Nitrobenzaldehyde: Another precursor in the synthesis.

Uniqueness

    Functional Groups: The combination of phenolic, nitro, and nitrile groups makes it unique.

    Reactivity: The presence of multiple reactive sites allows for diverse chemical transformations.

Properties

CAS No.

2900-76-7

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile

InChI

InChI=1S/C16H12N2O4/c1-22-16-9-11(2-7-15(16)19)8-13(10-17)12-3-5-14(6-4-12)18(20)21/h2-9,19H,1H3

InChI Key

PTCJOUIYZWHSJX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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